12-Bromododecanenitrile
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, a bromo-capped diruthenium complex is generated using N-bromosuccinimide (NBS) and exhibits catalytic utility for bromination reactions . Similarly, 5-bromopenta-2,4-diynenitrile is synthesized from commercially available compounds and further reacts with secondary amines to form various functionalized scaffolds . A stable 1-bromoalumole is synthesized through the reaction of a dilithio derivative with AlBr3, demonstrating the potential for further functionalization . The synthesis of 1-bromododecane using hydrobromic acid is also reported, achieving high yield and purity .
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial for understanding their reactivity and potential applications. The crystal and molecular structure of 12-bromo[2.2][2.2]paracyclophane is determined by X-ray diffraction, revealing an orthorhombic crystal structure with a unique arrangement of benzene rings . The structure of 4-bromo-2,6-dichlorobenzonitrile is described as normal, with interesting crystal packing features that suggest interactions between the nitrile and bromine moieties .
Chemical Reactions Analysis
Brominated compounds participate in a variety of chemical reactions. The diruthenium complex mentioned earlier catalyzes olefin aziridination in the presence of NBS . The reactivity of 5-bromopenta-2,4-diynenitrile towards terminal alkynes leads to the formation of diene and benzofulvene scaffolds, with the reaction mechanism investigated both experimentally and theoretically . The n-bromododecane-1,12-diols synthesized in one study are used as conformational probes for general anesthetic target sites, demonstrating the diverse applications of brominated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. The n-bromododecane-1,12-diols show a large dependence on the position of the bromine atom for their partition coefficients and inhibition constants for firefly luciferase, indicating the importance of molecular conformation for their biological activity . The crystal packing in 4-bromo-2,6-dichlorobenzonitrile suggests a potential interaction between the nitrile group and bromine, which could affect its reactivity and physical properties .
properties
IUPAC Name |
12-bromododecanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWUNQPQBYXSQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC#N)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518678 | |
Record name | 12-Bromododecanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Bromododecanenitrile | |
CAS RN |
54863-47-7 | |
Record name | 12-Bromododecanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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